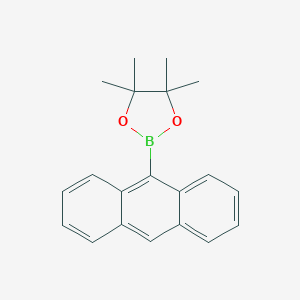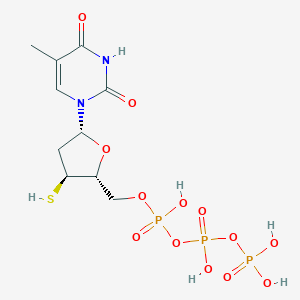![molecular formula C6H4Cl3N3O3 B149759 6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole CAS No. 127692-18-6](/img/structure/B149759.png)
6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole, also known as nitro-triazole, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a nitro group and a trichloromethyl group, making it a highly reactive molecule.
Mechanism of Action
The mechanism of action of 6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazolele is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the inhibition of various enzymes. Nitro-triazole has been found to induce oxidative stress in cells, leading to the generation of ROS, which can cause damage to cellular components such as DNA, proteins, and lipids. Nitro-triazole has also been found to inhibit various enzymes, including ATP synthase and thioredoxin reductase, which can lead to cell death.
Biochemical and Physiological Effects:
Nitro-triazole has been found to have various biochemical and physiological effects, depending on the dose and duration of exposure. In vitro studies have shown that 6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazolele can induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and promote plant growth. In vivo studies have shown that 6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazolele can reduce tumor growth in mice and increase crop yield in plants.
Advantages and Limitations for Lab Experiments
One advantage of using 6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazolele in lab experiments is its high reactivity, which allows for the rapid generation of ROS and the inhibition of enzymes. This makes it a useful tool for studying oxidative stress and enzyme inhibition in cells. However, one limitation of using 6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazolele in lab experiments is its potential toxicity, as it can cause damage to cellular components and lead to cell death.
Future Directions
There are many future directions for research on 6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazolele, including:
1. Further studies on its mechanism of action, particularly its interactions with enzymes and ROS.
2. Development of more potent and selective derivatives of 6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazolele for use as antimicrobial agents, pesticides, and plant growth regulators.
3. Studies on the potential use of 6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazolele in combination with other drugs or treatments for cancer.
4. Studies on the potential use of 6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazolele in other fields, such as materials science and energy storage.
5. Development of new methods for synthesizing 6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazolele and its derivatives.
6. Studies on the potential toxicity of 6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazolele and its derivatives, particularly in vivo.
In conclusion, 6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazolele is a highly reactive compound that has shown promising results in various fields, including medicine, agriculture, and materials science. Its mechanism of action involves the generation of ROS and the inhibition of enzymes, and it has been found to have various biochemical and physiological effects. While there are advantages to using 6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazolele in lab experiments, there are also limitations and potential toxicity concerns. Further research is needed to fully understand the potential applications of 6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazolele and its derivatives.
Synthesis Methods
The synthesis of 6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazolele involves the reaction of 2-amino-1,3-dimethylimidazolinium chloride with trichloroacetonitrile in the presence of sodium hydroxide and nitric acid. This reaction results in the formation of 6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazolele as a yellow solid, which can be purified through recrystallization.
Scientific Research Applications
Nitro-triazole has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazolele has shown promising results as an antimicrobial agent, as it has been found to be effective against a wide range of bacteria and fungi. It has also been studied for its potential use in cancer treatment, as it has been found to induce apoptosis in cancer cells.
In agriculture, 6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazolele has been studied for its potential use as a pesticide, as it has been found to be effective against various pests. It has also been studied for its potential use as a plant growth regulator, as it has been found to promote plant growth and increase crop yield.
In materials science, 6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazolele has been studied for its potential use as an energetic material, as it has been found to have high energy density and good stability.
properties
CAS RN |
127692-18-6 |
|---|---|
Product Name |
6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole |
Molecular Formula |
C6H4Cl3N3O3 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
6-nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole |
InChI |
InChI=1S/C6H4Cl3N3O3/c7-6(8,9)3-1-11-2-4(12(13)14)10-5(11)15-3/h2-3H,1H2 |
InChI Key |
LTYSCKJWPQRRIR-UHFFFAOYSA-N |
SMILES |
C1C(OC2=NC(=CN21)[N+](=O)[O-])C(Cl)(Cl)Cl |
Canonical SMILES |
C1C(OC2=NC(=CN21)[N+](=O)[O-])C(Cl)(Cl)Cl |
synonyms |
3-nitro-7-(trichloromethyl)-6-oxa-1,4-diazabicyclo[3.3.0]octa-2,4-dien e |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B149686.png)


![4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde](/img/structure/B149699.png)




![Pentanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-fluoro-4-oxo-, methyl ester](/img/structure/B149714.png)


